molecular formula C10H9F4NO2 B1452906 2,2,2-trifluoroethyl N-(5-fluoro-2-methylphenyl)carbamate CAS No. 1087788-89-3

2,2,2-trifluoroethyl N-(5-fluoro-2-methylphenyl)carbamate

Cat. No. B1452906
CAS RN: 1087788-89-3
M. Wt: 251.18 g/mol
InChI Key: IUVQRIYXPYMWDD-UHFFFAOYSA-N
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Description

“2,2,2-trifluoroethyl N-(5-fluoro-2-methylphenyl)carbamate” is a synthetic compound of the carbamate class. It has a molecular weight of 251.18 . The compound is commonly known as TFMF-R or TFMPP.


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9F4NO2/c1-6-2-3-7 (11)4-8 (6)15-9 (16)17-5-10 (12,13)14/h2-4H,5H2,1H3, (H,15,16) . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Fluoroalkylation in Aqueous Media

Fluoroalkylation reactions, including trifluoroethylation, are pivotal in introducing fluorine-containing functionalities into pharmaceuticals, agrochemicals, and functional materials. The use of water as a (co)solvent in these reactions aligns with the principles of green chemistry, aiming for mild, environmentally friendly methods. The development of such reactions is crucial for the sustainable synthesis of fluorinated compounds, providing a foundation for future innovations in material science and drug development (Hai‐Xia Song et al., 2018).

Microbial Degradation of Polyfluoroalkyl Chemicals

The environmental fate of polyfluoroalkyl chemicals, which can degrade into perfluoroalkyl acids, is a significant concern due to their persistence and toxicity. Understanding microbial degradation pathways is essential for assessing environmental risks and developing bioremediation strategies. This research area focuses on the biodegradability of fluorinated compounds, highlighting the role of microbial action in mitigating environmental contamination (Jinxia Liu & Sandra Mejia Avendaño, 2013).

Fluorinated Scaffolds in Drug Discovery

The unique physicochemical properties of organofluorine compounds, such as increased lipophilicity and bioavailability, make them highly potent against diseases like malaria. Research in this domain explores the design and development of new drug candidates, leveraging the benefits of fluorination to enhance therapeutic efficacy and pharmacokinetic profiles (Charu Upadhyay et al., 2020).

Applications of Fluorous Porphyrinoids

Fluorinated porphyrinoids are explored for their applications in sensors, photonic devices, solar cells, biomedical imaging, theranostics, and catalysts due to their tunable properties and resistance to oxidative damage. This research highlights the ongoing efforts to harness the robustness and versatility of fluorinated macrocycles for the development of advanced functional materials (A. Aggarwal et al., 2021).

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. It’s known that it gained popularity as a recreational drug due to its amphetamine-like effects, but the exact biochemical interactions are not detailed.

properties

IUPAC Name

2,2,2-trifluoroethyl N-(5-fluoro-2-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F4NO2/c1-6-2-3-7(11)4-8(6)15-9(16)17-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVQRIYXPYMWDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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